molecular formula C10H12ClNO2 B13605515 4-Amino-3-(3-chloro-phenyl)-butyric acid CAS No. 69856-22-0

4-Amino-3-(3-chloro-phenyl)-butyric acid

Cat. No.: B13605515
CAS No.: 69856-22-0
M. Wt: 213.66 g/mol
InChI Key: MPBCYSRMIUBLQM-UHFFFAOYSA-N
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Description

4-amino-3-(3-chlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H12ClNO2. It is known for its structural similarity to baclofen, a muscle relaxant and antispastic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(3-chlorophenyl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-amino-3-(3-chlorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(3-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 4-amino-3-(3-chlorophenyl)butanoic acid, such as ketones, alcohols, and substituted amino acids .

Scientific Research Applications

4-amino-3-(3-chlorophenyl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The precise mechanism of action of 4-amino-3-(3-chlorophenyl)butanoic acid is not fully understood. it is believed to interact with gamma-aminobutyric acid (GABA) receptors, similar to baclofen. This interaction may lead to the inhibition of neurotransmitter release, resulting in muscle relaxation and antispastic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-(3-chlorophenyl)butanoic acid is unique due to its specific structural configuration, which may result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

4-amino-3-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCYSRMIUBLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252062
Record name β-(Aminomethyl)-3-chlorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69856-22-0
Record name β-(Aminomethyl)-3-chlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69856-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(Aminomethyl)-3-chlorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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